Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy-
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Overview
Description
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique trione structure, which includes three carbonyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- typically involves the use of 2-methyl-1,4-naphthoquinone (vitamin K) as a starting material . An intramolecular Heck reaction of an N-vinylacetamide is a crucial step in the synthetic route, where the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) provides high 6-endo-trig selectivity .
Industrial Production Methods
While specific industrial production methods for Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the trione structure into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, dihydroisoquinolines, and substituted isoquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The compound’s hydroxyl group plays a crucial role in its reactivity, enabling it to form hydrogen bonds and interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzo[g]isoquinoline-5,10-dione: This compound shares a similar core structure but lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Benzo[de]isoquinoline-1,3-dione: Another related compound with a different substitution pattern, affecting its chemical behavior and applications.
Uniqueness
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is unique due to its specific trione structure and the presence of a hydroxyl group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its significant biological activity set it apart from other similar compounds.
Biological Activity
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Benz[g]isoquinoline-3,5,10(2H)-trione, 9-hydroxy- is characterized by its unique isoquinoline structure which contributes to its biological activity. The molecular formula is C₁₃H₉N₃O₃ with a molecular weight of approximately 245.22 g/mol. The compound exhibits various functional groups that enhance its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has demonstrated that benz[g]isoquinoline derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds derived from this scaffold exhibit significant in vitro activity against various pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular membranes.
Compound | Target Pathogen | Activity |
---|---|---|
Benz[g]isoquinoline-3,5,10(2H)-trione | Staphylococcus aureus | Inhibitory effect observed |
Benz[g]isoquinoline-3,5,10(2H)-trione | Candida albicans | Significant antifungal activity |
Anticancer Potential
The anticancer properties of benz[g]isoquinoline-3,5,10(2H)-trione have been explored in various studies. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt.
- Case Study : A study investigated the effects of benz[g]isoquinoline derivatives on MCF-7 breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations.
Neuroprotective Effects
Benz[g]isoquinoline derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE) activity. This inhibition is crucial for enhancing cholinergic transmission and may have implications for treating neurodegenerative diseases like Alzheimer's.
Compound | AChE Inhibition IC50 (µM) |
---|---|
Benz[g]isoquinoline-3,5,10(2H)-trione | 181 |
Synthesis and Structural Modifications
The synthesis of benz[g]isoquinoline-3,5,10(2H)-trione typically involves multi-step organic reactions including cyclization and functional group modifications. Recent advancements have focused on optimizing synthetic routes to enhance yield and purity.
Synthetic Pathway Overview
- Starting Materials : Utilize readily available precursors such as naphthoquinones.
- Reaction Conditions : Employ acidic conditions for cyclization.
- Purification : Use chromatographic techniques to isolate the desired product.
Properties
CAS No. |
135735-58-9 |
---|---|
Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
9-hydroxy-2H-benzo[g]isoquinoline-3,5,10-trione |
InChI |
InChI=1S/C13H7NO4/c15-9-3-1-2-6-11(9)13(18)8-5-14-10(16)4-7(8)12(6)17/h1-5,15H,(H,14,16) |
InChI Key |
HJLQHBGEPCABIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=CNC(=O)C=C3C2=O |
Origin of Product |
United States |
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